Ethyl pyruvate-3-13C
Description
Ethyl pyruvate-3-13C (CAS 158612-88-5) is an isotopically labeled derivative of pyruvate, where the carbon atom at the 3rd position is replaced with the stable isotope carbon-13 (13C). Its molecular formula is C4(13C)H8O3, with a molecular weight of 117.11 g/mol . As the ethyl ester of pyruvate, this compound is structurally characterized by a carbonyl group adjacent to a 13C-labeled methyl group and an ethoxy moiety. This compound is primarily utilized in metabolic tracing studies, leveraging its isotopic label to monitor carbon flux in biochemical pathways such as glycolysis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle. Its esterified form may offer advantages in experimental systems requiring enhanced membrane permeability compared to ionic derivatives like sodium salts.
Properties
IUPAC Name |
ethyl 2-oxo(313C)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i2+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRCUYVCPSWGCC-VQEHIDDOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)[13CH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745857 | |
| Record name | Ethyl 2-oxo(3-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158612-88-5 | |
| Record name | Ethyl 2-oxo(3-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 158612-88-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl pyruvate-3-13C can be synthesized through the oxidation of ethyl lactate using MoO3-based mixed oxides . Another method involves the hyperpolarization of [1-13C]ethyl pyruvate as a precursor . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the incorporation of the carbon-13 isotope.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the same principles as laboratory methods but scaled up to meet industrial demands. This includes the use of high-purity reagents and stringent quality control measures to ensure the isotopic purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl pyruvate-3-13C undergoes various chemical reactions, including:
Oxidation: Converts ethyl pyruvate to pyruvic acid.
Reduction: Reduces ethyl pyruvate to ethyl lactate.
Substitution: Involves the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction yields .
Major Products
The major products formed from these reactions include pyruvic acid, ethyl lactate, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Chemistry
Ethyl pyruvate-3-13C is predominantly used as a stable isotope-labeled compound in NMR spectroscopy. It aids in elucidating complex metabolic pathways by providing insights into the dynamics of metabolic processes at a molecular level. The incorporation of carbon-13 allows researchers to trace the fate of the compound in various biochemical reactions.
Biology
In biological research, this compound is investigated for its role in cellular metabolism. Studies have shown that it can effectively permeate biological membranes, making it useful for in vivo studies. Its ability to enhance mitochondrial energy metabolism has been demonstrated in models of cerebral ischemia, where it increased levels of key energy metabolites such as malate and isocitrate following treatment .
Medicine
This compound has been explored for its therapeutic potential due to its anti-inflammatory and antioxidative properties. It has shown promise in treating conditions like sepsis and ischemia-reperfusion injury by inhibiting cytokine release and reducing oxidative stress . Case studies indicate that it improves survival rates and ameliorates organ dysfunction in preclinical models of critical illnesses .
Case Study: Cerebral Ischemia
A study using a rat model demonstrated that administration of ethyl pyruvate during the reperfusion phase after transient cerebral ischemia significantly increased the synthesis of 13C-labeled TCA cycle intermediates, indicating enhanced mitochondrial function .
Industry
In industrial applications, this compound is utilized as a reagent in chemical synthesis and the production of pharmaceuticals. Its isotopic labeling aids in tracking reaction pathways and optimizing synthesis processes.
Mechanism of Action
Ethyl pyruvate-3-13C exerts its effects primarily through the inhibition of cytokine release, such as tumor necrosis factor-alpha and high mobility group protein B1. These cytokines are involved in the body’s inflammatory response, and their inhibition helps reduce inflammation and tissue damage . The compound also modulates the redox environment and prevents reactive oxygen species-mediated damage .
Comparison with Similar Compounds
Comparison with Sodium Pyruvate-3-13C
Sodium pyruvate-3-13C (CAS 124052-04-6) is a sodium salt of pyruvate-3-13C, with the molecular formula (13C)H3COCO2Na and a molecular weight of 111.04 g/mol . Key differences between Ethyl pyruvate-3-13C and Sodium pyruvate-3-13C include:
Table 1: Comparative Analysis of this compound and Sodium Pyruvate-3-13C
- Functional Differences: Sodium pyruvate-3-13C’s high solubility facilitates rapid cellular uptake in aqueous environments, making it ideal for real-time metabolic flux analysis .
Comparison with Other Isotopically Labeled Pyruvate Derivatives
Other 13C-labeled pyruvate derivatives include positional isomers (e.g., pyruvate-1-13C) and alternative salts (e.g., potassium pyruvate-3-13C):
- Pyruvate-1-13C : Labels the carboxyl carbon, enabling tracking of decarboxylation reactions (e.g., in the pyruvate dehydrogenase complex) .
- Glyoxylate-1,2-13C2 : Used in tandem with pyruvate-3-13C to study glyoxylate shunt activity in metabolic networks .
- Ethyl vs. Methyl Pyruvate Esters : Ethyl esters generally exhibit greater stability and slower hydrolysis rates compared to methyl esters, influencing their utility in prolonged experiments.
Metabolic Tracing
- This compound is employed in 13C-isotopic labeling experiments to elucidate carbon redistribution in pathways like gluconeogenesis and amino acid synthesis. For example, highlights its use in tracking label propagation in iron-promoted metabolic networks .
- Sodium pyruvate-3-13C is preferred in liquid-state NMR due to compatibility with aqueous solvents and compatibility with hyperpolarization techniques (e.g., dynamic nuclear polarization, DNP), which amplify 13C signals by >10,000-fold .
Analytical Techniques
- Mass Spectrometry (MS) : Both compounds enable precise quantification of isotopic enrichment, but sodium pyruvate’s solubility reduces matrix interference in MS workflows .
- NMR Spectroscopy : Sodium pyruvate-3-13C’s high solubility ensures uniform sample preparation, whereas ethyl pyruvate may require organic solvents.
Physicochemical Properties and Handling Guidelines
- This compound: Stability: Esters are prone to hydrolysis under acidic/basic conditions; storage in anhydrous environments is recommended. Safety: No explicit hazard statements are reported, suggesting low toxicity under standard handling .
- Sodium Pyruvate-3-13C :
Biological Activity
Ethyl pyruvate (EP) is a derivative of pyruvic acid that has garnered attention for its biological activity, particularly in the context of inflammation, oxidative stress, and metabolic regulation. The isotopically labeled compound, ethyl pyruvate-3-13C, has been utilized in various studies to trace metabolic pathways and assess its pharmacological effects. This article synthesizes findings from several studies to provide a comprehensive overview of the biological activity of this compound.
1. Inhibition of Glycolytic Pathway
Ethyl pyruvate has been shown to inhibit the enzyme pyruvate kinase (PK), leading to ATP depletion and subsequent cell death in Trypanosoma brucei cells. The inhibition was competitive, with a value of 3.0 ± 0.29 mM at a concentration of 10 mM EP . This suggests that ethyl pyruvate disrupts the energy metabolism of these cells, which is critical for their survival.
2. Antioxidative Properties
EP acts as a potent scavenger of reactive oxygen species (ROS), thereby exerting antioxidative effects. This property is particularly significant in models of inflammation and autoimmunity, where oxidative stress plays a pivotal role in disease progression . Ethyl pyruvate's stability in aqueous solutions makes it a safer alternative to pyruvate, which can produce toxic byproducts .
Biological Effects
1. Anti-inflammatory Activity
Research indicates that ethyl pyruvate can reduce inflammation by modulating the expression of inflammatory markers. For instance, it decreases the translocation of nuclear high mobility group box 1 (HMGB1) and reduces collagen synthesis in fibroblasts . This activity is crucial in conditions characterized by excessive fibrosis and inflammation.
2. Impact on Cellular Metabolism
Ethyl pyruvate enhances mitochondrial energy metabolism, as evidenced by increased levels of tricarboxylic acid (TCA) cycle intermediates in brain tissues following treatment with 13C-labeled EP . This indicates that EP can serve as an effective metabolic substrate, promoting energy production under conditions of oxidative stress.
Study on Trypanosoma brucei
In a study examining the effects of ethyl pyruvate on T. brucei, it was found that concentrations as low as 5 mM could effectively inhibit cell proliferation with an IC50 value of 2.03 ± 0.25 mM . The study highlighted the potential use of EP as a therapeutic agent against sleeping sickness due to its ability to cross the blood-brain barrier.
Study on Renal Tubular Cells
In renal tubular endothelial cells subjected to oxidative stress, ethyl pyruvate treatment preserved ATP levels and hexokinase activity, indicating its protective role against ROS-induced damage . This suggests that EP could be beneficial in renal pathologies where oxidative stress is prevalent.
Research Findings Summary Table
| Study | Biological Activity | Key Findings |
|---|---|---|
| Worku et al. (2015) | Trypanocidal activity | Inhibits PK, leading to ATP depletion; IC50 = 2.03 mM |
| Liu et al. (2022) | Anti-inflammatory effects | Reduces HMGB1 translocation; decreases collagen synthesis |
| Pop et al. (2020) | Mitochondrial metabolism | Enhances TCA cycle metabolites; preserves ATP levels |
| Kim et al. (2024) | Fibroblast modulation | Suppresses collagen I and III expression in keloid cells |
Q & A
Q. How is Ethyl pyruvate-3-13C synthesized, and what analytical methods validate its isotopic purity?
this compound is synthesized via esterification of pyruvic acid-3-13C with ethanol under acidic catalysis. Isotopic purity is validated using liquid chromatography-mass spectrometry (LC-MS) to confirm the molecular ion peak at m/z 117.11 (consistent with ¹³C incorporation) and nuclear magnetic resonance (NMR) to verify the absence of unlabeled impurities. Quantification of isotopic enrichment (>99%) is achieved through ¹³C-NMR integration of the carbonyl carbon signal at ~170 ppm .
Q. Why is ¹³C labeling at the C3 position of ethyl pyruvate critical for metabolic flux analysis?
The C3 carbon in pyruvate is a key node in central metabolism, entering the TCA cycle via acetyl-CoA. Labeling this position enables tracking of ¹³C incorporation into downstream metabolites (e.g., citrate, glutamate) using NMR or LC-MS. This specificity allows researchers to quantify metabolic pathway activity (e.g., glycolysis vs. glutaminolysis) in cell cultures or in vivo models .
Q. What precautions are necessary when handling this compound to ensure experimental reproducibility?
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or isotopic exchange .
- Handling : Use anhydrous solvents and inert atmospheres (e.g., nitrogen) during reactions to avoid side reactions with moisture .
- Safety : Conduct experiments in fume hoods with PPE (gloves, goggles) due to its flammability (flash point: 46°C) and potential respiratory irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in ¹³C-NMR data when using this compound in dynamic nuclear polarization (DNP) experiments?
Discrepancies in hyperpolarized ¹³C signal intensity may arise from incomplete polarization transfer or rapid T₁ relaxation. To mitigate:
- Optimize DNP parameters (microwave frequency, polarization time) using a 3.35 T magnet and helium-cooled systems to achieve >37% polarization .
- Validate dissolution protocols to ensure rapid transfer (<10 sec) to NMR spectrometers, preserving polarization .
- Include internal standards (e.g., ¹³C-urea) to calibrate signal-to-noise ratios .
Q. What experimental design considerations are critical for tracing this compound in in vivo metabolic studies?
- Dosing : Use isotopically matched controls (e.g., unlabeled pyruvate) to distinguish background signals.
- Timing : Sample tissues at multiple timepoints (e.g., 0, 5, 15 min post-injection) to capture dynamic flux into metabolites like lactate-3-13C or alanine-3-13C .
- Quantification : Apply kinetic modeling (e.g., isotopomer spectral analysis) to account for isotopic dilution in complex biological systems .
Q. How can researchers address inconsistencies in isotopic enrichment levels between replicate experiments?
Variability may stem from:
- Chemical instability : Monitor pH during cell culture experiments, as alkaline conditions accelerate ethyl pyruvate hydrolysis .
- Instrumental drift : Calibrate mass spectrometers daily with certified ¹³C standards (e.g., U-¹³C-glucose) .
- Biological heterogeneity : Normalize data to cell count or protein content and use statistical thresholds (e.g., p < 0.01 with Bonferroni correction) to identify significant metabolic changes .
Methodological Best Practices
- Data Reporting : Adhere to the Pharmaceutical Research guidelines: report numerical data to ≤3 significant figures unless justified by instrument precision .
- Literature Citation : Prioritize primary sources (e.g., Journal of Magnetic Resonance for DNP protocols) over unreviewed databases .
- Ethical Compliance : Document safety protocols (e.g., fume hood certifications) and obtain institutional approval for novel synthetic or in vivo applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
